1-Bromo-2-((methoxymethoxy)methyl)benzene
Overview
Description
1-Bromo-2-((methoxymethoxy)methyl)benzene, also known as 1-bromo-2-(methoxymethyl)benzene, is an organic compound that has been studied extensively by scientists. It is a colorless, highly volatile liquid with a boiling point of 145°C and a melting point of -50°C. The compound has a variety of applications in the chemical industry, such as in the synthesis of drugs, polymers production, and as a solvent. It is also used in the laboratory for the synthesis of other organic compounds, as well as in the synthesis of pharmaceuticals.
Scientific Research Applications
Synthesis of Isoindoles
A significant application of 1-bromo-2-((methoxymethoxy)methyl)benzene involves the synthesis of isoindoles. Kuroda and Kobayashi (2015) developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles using 1-bromo-2-(dialkoxymethyl)benzenes in combination with nitriles, followed by acid-catalyzed cyclization (Kuroda & Kobayashi, 2015).
Synthesis of Biologically Active Compounds
This compound is also utilized in the total synthesis of biologically active natural products. Akbaba et al. (2010) synthesized a natural product starting from methoxymethyl-substituted aryl methyl ethers, highlighting the compound's utility in creating complex molecular structures with potential biological activity (Akbaba et al., 2010).
Crystallographic Studies
The compound has been used in crystallographic studies to understand molecular interactions. Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, which are derivatives of this compound, to analyze hydrogen bonds and other intermolecular interactions (Suchetan et al., 2016).
Conformational Study
A conformational study on 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, a closely related compound, was conducted by Okazaki et al. (1989). They used dynamic NMR and molecular mechanics calculations to understand the steric effects and conformations of highly crowded benzene derivatives (Okazaki et al., 1989).
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-(methoxymethoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPEZNNOODNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474356 | |
Record name | 1-Bromo-2-((methoxymethoxy)methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94236-21-2 | |
Record name | 1-Bromo-2-((methoxymethoxy)methyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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